molecular formula C10H17NO2 B1321209 Tert-butyl 3-ethenylazetidine-1-carboxylate CAS No. 1026796-78-0

Tert-butyl 3-ethenylazetidine-1-carboxylate

Cat. No.: B1321209
CAS No.: 1026796-78-0
M. Wt: 183.25 g/mol
InChI Key: YASOUSGMWNLROI-UHFFFAOYSA-N
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Description

Tert-butyl 3-ethenylazetidine-1-carboxylate is an organic compound with the molecular formula C10H15NO2 It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-ethenylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-formylazetidine-1-carboxylate with dimethyl (1-diazo-2-oxopropyl)phosphonate in the presence of potassium carbonate in methanol at 0°C. The reaction mixture is then diluted with ethyl acetate, filtered, and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods:

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethenyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted azetidine derivatives.

Scientific Research Applications

Tert-butyl 3-ethenylazetidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential use in drug development, particularly as a precursor for compounds with therapeutic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of tert-butyl 3-ethenylazetidine-1-carboxylate involves its interaction with molecular targets through its ethenyl and azetidine functional groups. These interactions can lead to various biochemical pathways being activated or inhibited, depending on the specific application. The exact molecular targets and pathways are subject to ongoing research and may vary based on the context of use.

Comparison with Similar Compounds

  • Tert-butyl 3-ethynylazetidine-1-carboxylate
  • Tert-butyl 3-hydroxyazetidine-1-carboxylate
  • Tert-butyl 3-methylazetidine-1-carboxylate

Comparison: Tert-butyl 3-ethenylazetidine-1-carboxylate is unique due to the presence of the ethenyl group, which imparts distinct reactivity compared to its ethynyl, hydroxy, and methyl counterparts

Properties

IUPAC Name

tert-butyl 3-ethenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO2/c1-5-8-6-11(7-8)9(12)13-10(2,3)4/h5,8H,1,6-7H2,2-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YASOUSGMWNLROI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)C=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30610333
Record name tert-Butyl 3-ethenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026796-78-0
Record name 1,1-Dimethylethyl 3-ethenyl-1-azetidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1026796-78-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 3-ethenylazetidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30610333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 3-ethenylazetidine-1-carboxylate
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